Rezafungin Acetate (CAS: 1631754-41-0) is a next-generation echinocandin antifungal lipopeptide engineered to overcome the severe chemical instability inherent to its predecessor class [1]. Structurally derived from anidulafungin, rezafungin features a critical choline aminal ether substitution at the C5 ornithine position, which eliminates the reactive hemiaminal region responsible for rapid non-enzymatic degradation [2]. For procurement and formulation scientists, this modification translates into exceptional aqueous solubility, prolonged shelf-life without strict cold-chain dependence, and a pharmacokinetic profile that supports high-concentration, front-loaded dosing regimens [1]. By neutralizing the hydrolytic liabilities of first-generation echinocandins, rezafungin acetate provides a highly stable, reproducible baseline for advanced in vitro assays, long-acting formulation development, and extended in vivo efficacy models [2].
Substituting rezafungin acetate with first-generation echinocandins like anidulafungin or caspofungin introduces severe processability and reproducibility risks, primarily due to their rapid hydrolytic and thermal degradation [1]. Anidulafungin undergoes spontaneous ring-opening and degradation at physiological pH and temperature, meaning its active concentration plummets during standard incubation, requiring constant replenishment in cell culture or daily intravenous administration in animal models [1]. Furthermore, the degradation of older echinocandins can generate reactive intermediates that trigger dose-limiting hepatocellular necrosis, confounding high-dose toxicity screens [1]. Procurement of rezafungin acetate is therefore mandatory for workflows requiring sustained active drug concentrations, prolonged assay durations, or the evaluation of once-weekly dosing pharmacokinetics without the artifacts of chemical breakdown.
Rezafungin's choline aminal ether modification provides near-total resistance to the non-enzymatic hydrolytic degradation that plagues older echinocandins. When incubated at 37°C in serum and phosphate-buffered saline (PBS) for 44 hours, rezafungin maintains over 94% of its active concentration [1]. In stark contrast, the comparator anidulafungin degrades rapidly under identical conditions, retaining only 10% activity in serum and 50% in PBS [1].
| Evidence Dimension | Active compound retention after 44 hours at 37°C |
| Target Compound Data | >94% active drug remaining |
| Comparator Or Baseline | Anidulafungin (10% remaining in serum; 50% remaining in PBS) |
| Quantified Difference | Up to 9.4-fold higher active drug retention in serum |
| Conditions | Incubation in human serum and PBS at 37°C for 44 hours |
Ensures reliable, continuous drug exposure in prolonged cell culture and pharmacokinetic assays without the need for daily media replacement or continuous infusion.
First-generation echinocandins are notorious for their thermal instability, often requiring strict cold-chain logistics and immediate use upon reconstitution. Rezafungin acetate demonstrates exceptional thermal resilience, exhibiting less than 2% chemical degradation after 9 months of continuous storage at 40°C [1]. This robust stability profile eliminates the need for deep-freeze storage of the raw API and significantly reduces batch-to-batch variability caused by temperature fluctuations during transit or laboratory handling [1].
| Evidence Dimension | Long-term accelerated thermal degradation |
| Target Compound Data | <2% degradation |
| Comparator Or Baseline | First-generation echinocandins (require 2-8°C or colder; rapid degradation at room temperature) |
| Quantified Difference | Maintains >98% purity under accelerated stress conditions (40°C) for 9 months |
| Conditions | Solid-state storage at 40°C for 9 months |
Drastically lowers procurement logistics costs and prevents experimental artifacts caused by using partially degraded API batches.
The structural stability of rezafungin directly translates into a profoundly extended pharmacokinetic half-life, fundamentally altering its dosing paradigm. In human and higher-tier mammalian models, rezafungin exhibits an elimination half-life of approximately 130 to 133 hours [1]. This is more than five times longer than the half-lives of anidulafungin and caspofungin, which average 14 to 24 hours and necessitate daily dosing [1]. The low clearance rate (<0.28 L/h) allows for front-loaded, once-weekly dosing strategies [1].
| Evidence Dimension | Elimination half-life (t1/2) |
| Target Compound Data | ~130 to 133 hours |
| Comparator Or Baseline | Anidulafungin / Caspofungin (~14–24 hours) |
| Quantified Difference | >5-fold extension in elimination half-life |
| Conditions | In vivo pharmacokinetic profiling (mammalian models/human data) |
Enables once-weekly dosing in translational animal models, significantly reducing handling stress, labor, and catheter-related complications in preclinical studies.
The degradation of the hemiaminal region in older echinocandins can produce reactive intermediates that drive dose-limiting toxicity. Because rezafungin replaces this region with a stable choline aminal ether, it avoids these toxic byproducts [1]. In comparative high-dose rat models, rezafungin showed no evidence of toxic effects in hepatocytes, whereas equivalent high doses of anidulafungin resulted in observable hepatocellular necrosis [1]. This expanded safety margin is critical for evaluating high-concentration therapeutic strategies[1].
| Evidence Dimension | Hepatocellular toxicity at high-dose regimens |
| Target Compound Data | No evidence of hepatocyte toxicity or necrosis |
| Comparator Or Baseline | Anidulafungin (Observable hepatocellular necrosis) |
| Quantified Difference | Complete elimination of dose-limiting hepatic necrosis under equivalent dosing |
| Conditions | High-dose exposure in rat hepatocyte models |
Allows researchers and formulators to test aggressive, front-loaded dosing regimens without confounding off-target tissue damage.
Due to its <2% degradation at 40°C over 9 months and >94% stability in physiological media, rezafungin acetate serves as a highly suitable echinocandin precursor for engineering slow-release injectables, subcutaneous implants, and topical delivery systems[1].
The compound's resistance to spontaneous hydrolysis at 37°C allows researchers to conduct multi-day in vitro pharmacodynamic assays without the continuous drug replenishment required when using anidulafungin or caspofungin [1].
Leveraging its 130-hour half-life and lack of hepatotoxic reactive intermediates, rezafungin is the preferred choice for in vivo models testing front-loaded, once-weekly dosing strategies against multidrug-resistant Candida and Aspergillus strains [2].